molecular formula C13H18O9 B1581442 1,2,3,5-Tetra-O-acetyl-a-D-arabinofuranose CAS No. 43225-70-3

1,2,3,5-Tetra-O-acetyl-a-D-arabinofuranose

Cat. No.: B1581442
CAS No.: 43225-70-3
M. Wt: 318.28 g/mol
InChI Key: IHNHAHWGVLXCCI-UHFFFAOYSA-N
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Description

1,2,3,5-Tetra-O-acetyl-α-D-arabinofuranose: is a derivative of arabinose, a five-carbon sugar. This compound is characterized by the presence of four acetyl groups attached to the hydroxyl groups of the arabinofuranose ring. It is commonly used in organic synthesis and has applications in the pharmaceutical industry due to its role as an intermediate in the synthesis of various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2,3,5-Tetra-O-acetyl-α-D-arabinofuranose can be synthesized through the acetylation of α-D-arabinofuranose. The process typically involves the reaction of α-D-arabinofuranose with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions, and the product is purified through crystallization.

Industrial Production Methods: In an industrial setting, the production of 1,2,3,5-Tetra-O-acetyl-α-D-arabinofuranose involves similar acetylation reactions but on a larger scale. The process may include additional steps such as distillation and recrystallization to ensure the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions: 1,2,3,5-Tetra-O-acetyl-α-D-arabinofuranose undergoes various chemical reactions, including:

    Hydrolysis: The acetyl groups can be hydrolyzed to yield α-D-arabinofuranose.

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the acetyl groups to hydroxyl groups.

    Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions are used to hydrolyze the acetyl groups.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Nucleophiles such as amines or alcohols can be used for substitution reactions.

Major Products:

    Hydrolysis: α-D-arabinofuranose

    Oxidation: Carboxylic acids

    Reduction: α-D-arabinofuranose with hydroxyl groups

    Substitution: Various substituted arabinofuranose derivatives

Scientific Research Applications

1,2,3,5-Tetra-O-acetyl-α-D-arabinofuranose has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex carbohydrates and glycosides.

    Biology: The compound is used in the study of carbohydrate metabolism and enzyme activity.

    Medicine: It serves as an intermediate in the synthesis of antiviral and anticancer drugs.

    Industry: The compound is used in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1,2,3,5-Tetra-O-acetyl-α-D-arabinofuranose involves its role as a precursor in various biochemical pathways. The acetyl groups can be enzymatically removed to yield α-D-arabinofuranose, which then participates in metabolic processes. The compound can also act as a substrate for glycosylation reactions, leading to the formation of glycosidic bonds.

Comparison with Similar Compounds

  • 1,2,3,5-Tetra-O-acetyl-β-D-ribofuranose
  • 1,2,3,5-Tetra-O-acetyl-α-D-ribofuranose
  • 1,2,3,5-Tetra-O-acetyl-β-D-arabinofuranose

Comparison: 1,2,3,5-Tetra-O-acetyl-α-D-arabinofuranose is unique due to its specific stereochemistry and the presence of acetyl groups at the 1, 2, 3, and 5 positions. This configuration imparts distinct chemical properties and reactivity compared to its β-anomers and other similar compounds. The α-anomer is often preferred in synthetic applications due to its higher reactivity and ease of deprotection.

Properties

IUPAC Name

[(2R,3R,4S,5R)-3,4,5-triacetyloxyoxolan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O9/c1-6(14)18-5-10-11(19-7(2)15)12(20-8(3)16)13(22-10)21-9(4)17/h10-13H,5H2,1-4H3/t10-,11-,12+,13+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHNHAHWGVLXCCI-NDBYEHHHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H](O1)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301272740
Record name α-D-Arabinofuranose, 1,2,3,5-tetraacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301272740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

43225-70-3
Record name α-D-Arabinofuranose, 1,2,3,5-tetraacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=43225-70-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name α-D-Arabinofuranose, 1,2,3,5-tetraacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301272740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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